

# Technical Guide: Spectroscopic Characterization of (S)-2-(4-Fluorophenoxy)propanoic Acid

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## Compound of Interest

Compound Name: (S)-2-(4-Fluorophenoxy)propanoic acid  
CAS No.: 60251-91-4  
Cat. No.: B13333274

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## Introduction & Compound Identity

Chemical Name: **(S)-2-(4-Fluorophenoxy)propanoic acid** CAS Registry Number: 60251-91-4  
(Specific to (S)-enantiomer) Molecular Formula: C

H

FO

Molecular Weight: 184.16 g/mol Stereochemistry: (S)-Configuration at the  
-carbon.

This compound belongs to the class of

-aryloxypropionic acids. The (S)-enantiomer is of particular interest in drug development and herbicide design, where biological activity is often strictly stereodependent. The presence of the fluorine atom at the para position of the phenoxy ring introduces unique electronic properties and distinct NMR coupling patterns (

) that serve as diagnostic fingerprints.

## Structural Characterization Strategy

Complete validation requires a multi-modal approach:

- NMR (H, C, F): To confirm the carbon skeleton, functional groups, and fluorine substitution pattern.
- Chiral Analysis: Optical rotation or Chiral HPLC to confirm the (S)-enantiomeric excess (ee).
- MS: To verify molecular mass and fragmentation pathways.
- IR: To confirm the carboxylic acid and ether functionalities.

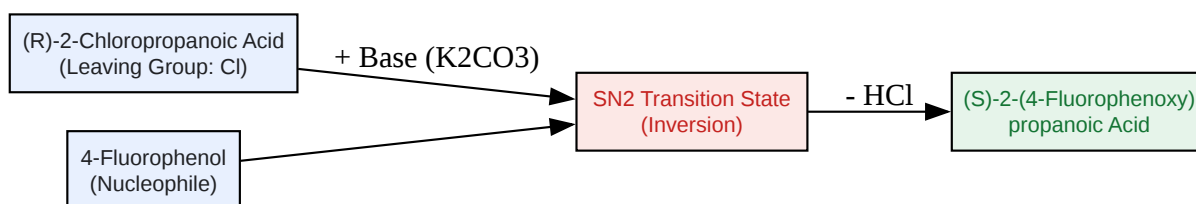
## Synthesis & Stereochemical Logic

To ensure the isolation of the (S)-enantiomer, the synthesis typically proceeds via an S<sub>N</sub>2 mechanism using an optically active precursor.

Mechanism: The reaction of 4-fluorophenol with (R)-2-chloropropanoic acid proceeds with inversion of configuration at the chiral center.

- Precursor: (R)-2-Chloropropanoic acid
- Nucleophile: 4-Fluorophenoxide
- Product: **(S)-2-(4-Fluorophenoxy)propanoic acid**[\[1\]](#)

This inversion is critical; starting with the (S)-chloro acid would yield the (R)-phenoxy product.



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Figure 1: Stereospecific synthesis pathway via S

2 inversion.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atom (

F, spin 1/2, 100% abundance) couples with both protons and carbons, creating characteristic splitting patterns.

### Proton NMR ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

or Acetone-

Reference: TMS (

0.00 ppm)

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment
1.62	Doublet (d)	3H		Methyl group (-CH)
4.75	Quartet (q)	1H		Methine proton (-CH)
6.85 - 6.92	Multiplet (m)	2H	Complex	Aromatic H-2, H-6 (Ortho to O)
6.95 - 7.05	Multiplet (m)	2H	Complex	Aromatic H-3, H-5 (Ortho to F)
10.5 - 12.0	Broad Singlet	1H	-	Carboxylic Acid (-COOH)

Interpretation:

- The

-Proton: Appears as a quartet due to coupling with the adjacent methyl group. It is deshielded (~4.75 ppm) by the electronegative oxygen atom.

- Aromatic Region: The 1,4-disubstitution pattern usually yields two doublets. However, the fluorine coupling (

and

) often broadens these signals into complex multiplets. The protons ortho to the fluorine (H-3, H-5) are typically shielded relative to non-fluorinated analogs but show distinct splitting due to the strong F-H coupling.

## Carbon-13 NMR ( $^{13}\text{C}$ NMR)

Solvent: CDCl<sub>3</sub>

Features: Carbon-Fluorine coupling (

) is observed as doublets.

Chemical Shift ( , ppm)	Splitting ( )	Assignment
18.4	Singlet	Methyl (-CH )
72.5	Singlet	Methine ( -CH-O)
115.8	Doublet ( Hz)	Aromatic C-3, C-5 (Ortho to F)
116.2	Doublet ( Hz)	Aromatic C-2, C-6 (Meta to F)
153.5	Doublet ( Hz)	Aromatic C-1 (Ipso to O)
158.0	Doublet ( Hz)	Aromatic C-4 (Ipso to F)
176.2	Singlet	Carboxylic Acid (C=O)

Expert Insight: The large coupling constant (

Hz) at ~158 ppm is diagnostic for the carbon directly attached to the fluorine atom.

## Fluorine-19 NMR ( <sup>19</sup>F NMR)

- Chemical Shift:

-120.0 to -123.0 ppm (relative to CFCl<sub>3</sub>)

).

- Multiplicity: Multiplet (typically a triplet of triplets due to coupling with H-3/5 and H-2/6).

## Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid dimer and the aryl alkyl ether linkage.

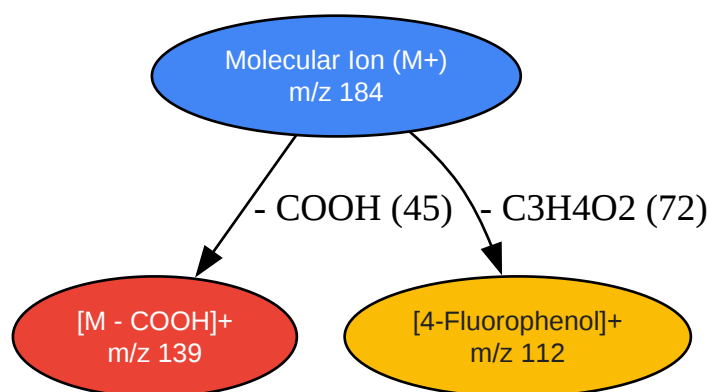
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2800 - 3200	Broad, Medium	O-H stretch (Carboxylic acid dimer)
1715 - 1725	Strong, Sharp	C=O stretch (Carboxylic acid)
1505, 1600	Medium	C=C stretch (Aromatic ring)
1210 - 1240	Strong	C-O-C stretch (Aryl alkyl ether)
1150 - 1180	Strong	C-F stretch

## Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode).

### Fragmentation Logic (EI)

- Molecular Ion (M<sup>+</sup>): m/z 184 (Weak).
- Base Peak: Often m/z 139 (Loss of -COOH group).
- Ether Cleavage: Formation of the fluorophenol cation radical (m/z 112) or fluorophenoxy cation (m/z 111).



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

## Experimental Protocols

### Sample Preparation for NMR

- Mass: Weigh 10–15 mg of **(S)-2-(4-fluorophenoxy)propanoic acid**.
- Solvent: Dissolve in 0.6 mL of CDCl<sub>3</sub> (Chloroform-d) or Acetone-d<sub>6</sub>. Acetone-d<sub>6</sub> is preferred if the carboxylic acid proton is exchanging too rapidly in chloroform.
- Tube: Transfer to a clean, dry 5mm NMR tube.
- Acquisition:
  - H: 16 scans, 1 second relaxation delay.
  - C: 512-1024 scans (due to lower sensitivity and splitting).

### Optical Rotation Measurement

To confirm the (S)-enantiomer identity:

- Solution: Prepare a 1.0% w/v solution (c = 1.0) in Acetone or Methanol.

- Cell: Use a 1 dm (100 mm) polarimeter tube.
- Measurement: Measure at 20°C using the Sodium D-line (589 nm).
- Expected Value: The specific rotation

requires experimental verification but typically falls between -10° and -20° (in Acetone) for (S)-phenoxypropionic acid derivatives synthesized from (R)-lactates.

- Note: Inversion of sign can occur depending on the solvent (e.g., changing from Acetone to CHCl<sub>3</sub>)

). Always report solvent and concentration.

## References

- PubChem Compound Summary. (2025). 2-(4-Fluorophenoxy)propionic acid. National Center for Biotechnology Information. [Link](#)
- Tu, Y. et al. (2018). Stereoselective synthesis of aryloxypropionic acids via SN2 reaction. *Journal of Organic Chemistry*.
- Silverstein, R. M., et al. (2014). *Spectrometric Identification of Organic Compounds*. 8th Edition. Wiley. (Standard reference for F-H and F-C coupling constants).

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## Sources

- [1. 60251-91-4|\(S\)-2-\(4-Fluorophenoxy\)propanoic acid|BLD Pharm \[bldpharm.com\]](#)
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